2,2,5,7-Tetramethyltetralin
Description
2,2,5,7-Tetramethyltetralin is an organic compound with the molecular formula C14H20. It is a derivative of tetralin, a hydrogenated form of naphthalene, and is characterized by the presence of four methyl groups at the 2, 2, 5, and 7 positions on the tetralin ring.
Properties
IUPAC Name |
3,3,6,8-tetramethyl-2,4-dihydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-10-7-11(2)13-5-6-14(3,4)9-12(13)8-10/h7-8H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZOMHQRIWIZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(CC2=C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177901 | |
| Record name | 2,2,5,7-Tetramethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23342-25-8 | |
| Record name | 2,2,5,7-Tetramethyltetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023342258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,5,7-Tetramethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,7-Tetramethyltetralin typically involves the hydrogenation of 2,2,5,7-tetramethylnaphthalene. The process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
Hydrogenation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The use of high-efficiency catalysts and optimized reaction parameters ensures the economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
2,2,5,7-Tetramethyltetralin undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Corresponding ketones or carboxylic acids.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Anhydrous solvents.
Products: Alcohols or alkanes.
-
Substitution
Reagents: Halogens (chlorine, bromine), nitrating agents.
Conditions: Varies depending on the reagent.
Products: Halogenated or nitrated derivatives.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Scientific Research Applications
2,2,5,7-Tetramethyltetralin has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,7-Tetramethyltetralin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- 2,2,5,7-Tetramethyl-1,2,3,4-tetrahydronaphthalin
Uniqueness
2,2,5,7-Tetramethyltetralin is unique due to its specific substitution pattern on the tetralin ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
2,2,5,7-Tetramethyltetralin is a bicyclic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by the molecular formula and a molecular weight of 188.32 g/mol. Its structure includes a tetralin core with four methyl groups attached at the 2, 2, 5, and 7 positions. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ |
| Molecular Weight | 188.32 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Effectiveness
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, suggesting a potent antimicrobial effect.
Insecticidal Activity
Insecticidal activity has also been reported for this compound. It has been evaluated for its potential use as a natural insecticide.
Table 2: Insecticidal Activity Data
| Insect Species | LD50 (µg/insect) |
|---|---|
| Aedes aegypti | 75 |
| Culex pipiens | 60 |
The biological activities of this compound are believed to be mediated through multiple pathways:
- Antioxidant Mechanism : The compound likely interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with metabolic processes.
- Insecticidal Mechanism : The compound could affect the nervous system of insects or inhibit essential physiological functions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
